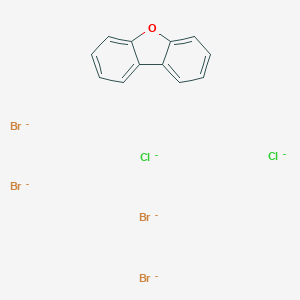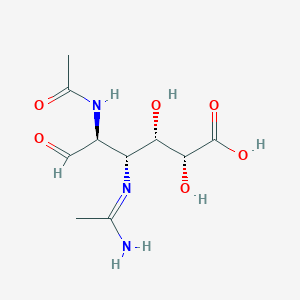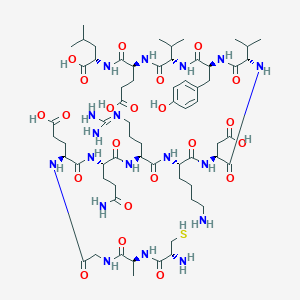
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a chemical compound that has been extensively studied for its potential applications in various fields. It is a member of the benzothiophene family of compounds and has a unique molecular structure that makes it an interesting subject of research.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is not fully understood. However, researchers believe that it may work by binding to specific receptors in the body and modulating their activity. This could result in a range of effects, including changes in gene expression, protein synthesis, and cell signaling.
Biochemische Und Physiologische Effekte
Studies have shown that 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene has a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene in lab experiments is its unique molecular structure. This makes it a useful tool for studying the mechanisms of action of various compounds and for developing new drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Zukünftige Richtungen
There are many potential future directions for research on 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Development of new drugs based on the molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene.
3. Exploration of the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation.
4. Development of new synthetic methods for the production of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene that are more efficient and cost-effective.
5. Investigation of the potential environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a unique and interesting compound that has many potential scientific research applications. Its molecular structure makes it a promising candidate for the development of new drugs and for studying the mechanisms of action of various compounds. While there are some limitations to working with this compound, ongoing research is likely to uncover new and exciting applications for this compound in the future.
Synthesemethoden
The synthesis of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Grignard reaction. In this method, a Grignard reagent is reacted with a suitable substrate to produce the desired product.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene makes it a promising candidate for various scientific research applications. One of the most promising areas of research is the development of new drugs. Researchers are exploring the potential of this compound as a starting point for the development of new drugs that can be used to treat a wide range of diseases.
Eigenschaften
CAS-Nummer |
100333-46-8 |
|---|---|
Produktname |
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene |
Molekularformel |
C9H12F4S |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-3a-methyl-5,6,7,7a-tetrahydro-4H-1-benzothiophene |
InChI |
InChI=1S/C9H12F4S/c1-7-5-3-2-4-6(7)14-9(12,13)8(7,10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PWPAHHYVPWMKQF-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
Kanonische SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
Synonyme |
BENZO(b)THIOPHENE, OCTAHYDRO-3a-METHYL-2,2,3,3-TETRAFLUORO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



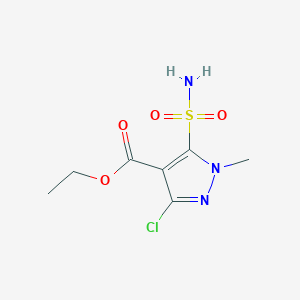
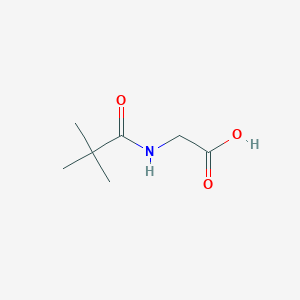

![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
